
Gypsogenin methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gypsogenin methyl ester: is a derivative of gypsogenin, a pentacyclic triterpenoid compound. Gypsogenin is primarily extracted from plants belonging to the Caryophyllaceae family, such as Gypsophila and Agrostemma species . This compound is known for its crystalline structure and has a molecular formula of C31H48O4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gypsogenin methyl ester typically involves the esterification of gypsogenin. One common method is the reaction of gypsogenin with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gypsogenin from plant sources, followed by its esterification using methanol and an acid catalyst. The reaction mixture is then subjected to distillation to remove excess methanol, and the crude product is purified through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Gypsogenin methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Gypsogenin methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products.
Wirkmechanismus
The mechanism by which gypsogenin methyl ester exerts its effects involves multiple molecular targets and pathways. In cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Gypsogenin methyl ester is compared with other pentacyclic triterpenoids such as:
- Oleanolic acid
- Glycyrrhetinic acid
- Ursolic acid
- Betulinic acid
- Celastrol
Uniqueness
This compound stands out due to its specific structural features and the unique biological activities it exhibits. While other triterpenoids also show anti-cancer properties, this compound has demonstrated superior efficacy in certain cancer cell lines, making it a valuable compound for further research .
Eigenschaften
CAS-Nummer |
55627-01-5 |
|---|---|
Molekularformel |
C31H48O4 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
methyl (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)14-16-31(25(34)35-7)17-15-29(5)20(21(31)18-26)8-9-23-27(3)12-11-24(33)28(4,19-32)22(27)10-13-30(23,29)6/h8,19,21-24,33H,9-18H2,1-7H3/t21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1 |
InChI-Schlüssel |
SFRFLQWDAKDVPU-HDUSDABTSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C=O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
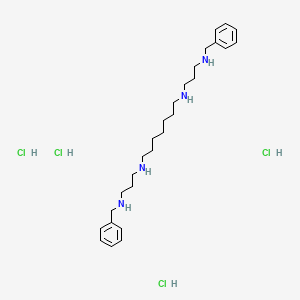
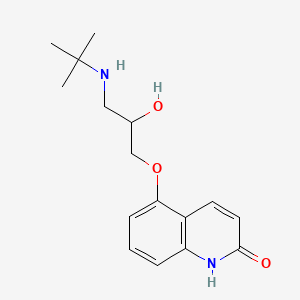
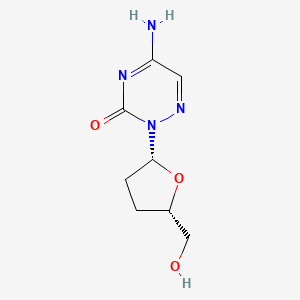
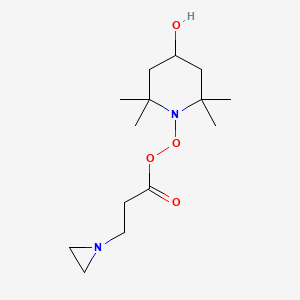
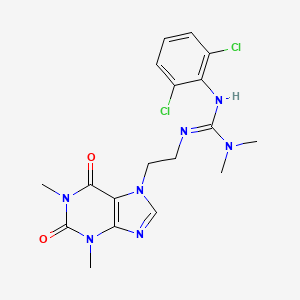
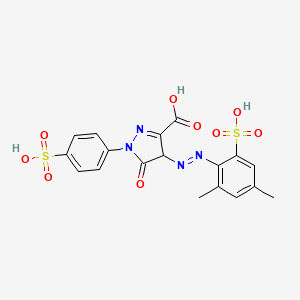
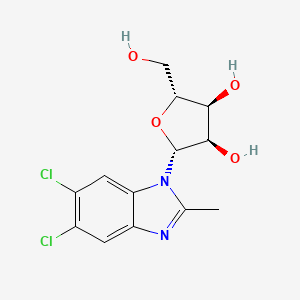

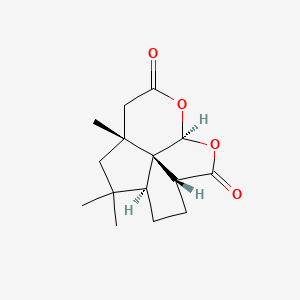
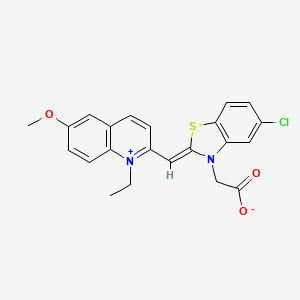
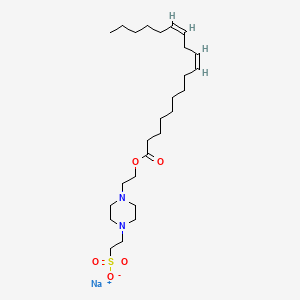
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
